3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Description
3-(4-Methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a triazolo-azepine derivative characterized by a bicyclic core structure comprising a triazole ring fused to an azepine ring. The 4-methylphenyl substituent at the 3-position distinguishes it from structurally related compounds.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C14H17N3/c1-11-6-8-12(9-7-11)14-16-15-13-5-3-2-4-10-17(13)14/h6-9H,2-5,10H2,1H3 |
InChI Key |
MDGGRHZKMXXZRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable azepine precursor in the presence of a cyclizing agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazoloazepine derivatives.
Scientific Research Applications
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antiviral agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound has been used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with viral proteins, preventing viral replication .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Chlorine (Cl) and bromine (Br) substituents enhance antimicrobial activity by increasing electrophilicity and membrane permeability .
- Hydrophobic Groups : The adamantyl group in Compound 544 improves binding affinity to HSD1 through hydrophobic interactions .
- Steric Effects : Bulkier substituents (e.g., adamantyl) may restrict rotational freedom, enhancing target selectivity .
Complex Functionalized Derivatives
Key Observations :
- Quaternary Ammonium Salts : These derivatives exhibit potent antibacterial and antifungal activity, likely due to membrane disruption and interference with microbial enzyme systems .
- Hybrid Structures : ML388’s pyrrole-p-tolyl group demonstrates the importance of aromatic stacking in enzyme inhibition .
Research Findings and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Derivatives with halogenated aryl groups (e.g., 3-bromophenyl) or quaternary ammonium groups show superior MIC values compared to non-halogenated analogs. For example, 3-[(4-bromophenylamino)-methyl]-...azepinium bromide outperformed Cefixime against C. albicans and S. aureus .
- Anti-Inflammatory Potential: Adamantyl-substituted Compound 544 reduced atherosclerosis progression in preclinical models, highlighting the scaffold’s applicability in metabolic disorders .
- Synthetic Flexibility : The triazolo-azepine core allows modular substitution, enabling optimization for specific targets (e.g., HSD1 vs. HPGD) .
Biological Activity
3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N4
- Molecular Weight : 258.34 g/mol
- CAS Number : Not specifically listed in the search results but related compounds are referenced.
Biological Activity Overview
The compound exhibits a range of biological activities primarily associated with the triazole and azepine moieties. These include:
- Anticancer Activity : Research indicates that derivatives of triazoles, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that triazole derivatives can inhibit the proliferation of human melanoma and breast cancer cells .
- Antimicrobial Properties : Compounds containing triazole structures have been reported to possess antimicrobial properties. They exhibit activity against bacteria and fungi, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : Some studies suggest that derivatives of triazoles can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
The mechanisms by which 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Triazole compounds often act by inhibiting specific enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells through various signaling pathways.
- Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways that promote cancer cell survival and proliferation.
Case Study 1: Anticancer Activity
A study conducted on various triazole derivatives demonstrated that compounds similar to 3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine exhibited significant cytotoxicity against human melanoma IGR39 and triple-negative breast cancer (MDA-MB-231) cell lines. The most potent derivatives showed IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of triazole derivatives against a range of pathogens. For example, certain synthesized compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Case Study 3: Anti-inflammatory Effects
In a model of induced inflammation in vitro, derivatives similar to this compound were shown to reduce pro-inflammatory cytokine levels significantly. This indicates a promising avenue for treating inflammatory diseases .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
